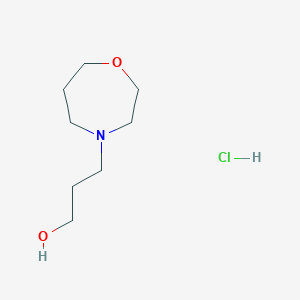

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18CLNO2 and a molecular weight of 195.69 . It is also known by its IUPAC name, 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride .

Molecular Structure Analysis

The molecular structure of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride can be represented by the SMILES notation: OCCCN1CCCOCC1.Cl . This notation provides a way to represent the structure using ASCII strings. In this case, it shows that the molecule contains a seven-membered oxazepane ring with a hydroxyl (-OH) and a chloride ion (Cl-) attached .Physical And Chemical Properties Analysis

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

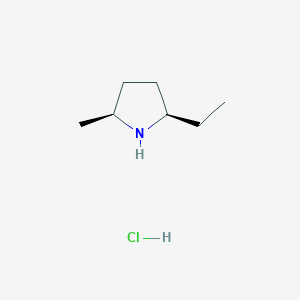

The compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride and its derivatives have been studied extensively in the field of synthetic chemistry and biological activities. The synthesis of heterocyclic compounds, including 1,4-oxazepines, is a topic of interest due to their potential biological activities. For instance, a phosphine-mediated method has been developed for constructing 1,4-oxazepines, offering a promising route to synthetically useful as well as biologically active heterocycles under mild conditions. This method may be exploited for the preparation of interesting chiral ligands (François-Endelmond et al., 2010).

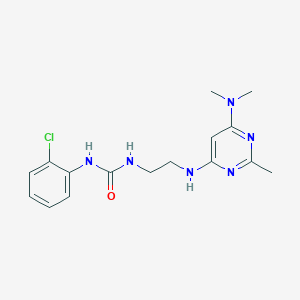

1,4-Oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses have also been synthesized, showing the versatility of this compound in generating structurally diverse molecules. These syntheses involve several steps, starting from 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose and proceeding through various intermediates to yield complex structures like 3-amino-1,6-anhydro-3-deoxy-3-N,4-O-(propane-1,3-diyl)-β-D-altropyranose (Trtek et al., 2004).

Spectroscopic Studies and Molecular Organization

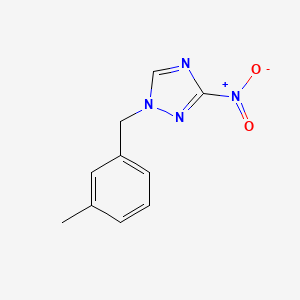

Spectroscopic studies on compounds related to 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride reveal insights into their molecular organization. For example, spectroscopic studies of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol show that the molecular organization of the compound is altered in different solvents and at different concentrations. These findings highlight the complex interactions and behavior of such compounds in various environments, which can be crucial for understanding their potential applications in scientific research (Matwijczuk et al., 2018).

Synthesis and Pharmacological Evaluation

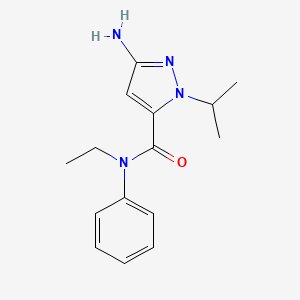

The compound and its derivatives have also been explored for pharmacological applications. For instance, some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for antidepressant activities using Porsolt’s behavioral despair (forced swimming) test on albino mice, and for antianxiety activity using the plus maze method. This demonstrates the potential therapeutic applications of derivatives of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride in mental health (Kumar et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

3-(1,4-oxazepan-4-yl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c10-6-1-3-9-4-2-7-11-8-5-9;/h10H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYZDUPUDOFCOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)

![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)

![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)

![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)

![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)